molecular formula C12H13NOS B13648955 4-(2-(Propylthio)acetyl)benzonitrile

4-(2-(Propylthio)acetyl)benzonitrile

Cat. No.: B13648955
M. Wt: 219.30 g/mol
InChI Key: FZWFWAAUARZNBU-UHFFFAOYSA-N
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Description

4-(2-(Propylthio)acetyl)benzonitrile is a benzonitrile derivative featuring a propylthio-acetyl substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₁₃NOS, with a molecular weight of 219.30 g/mol.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-(2-propylsulfanylacetyl)benzonitrile

InChI

InChI=1S/C12H13NOS/c1-2-7-15-9-12(14)11-5-3-10(8-13)4-6-11/h3-6H,2,7,9H2,1H3

InChI Key

FZWFWAAUARZNBU-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Propylthio)acetyl)benzonitrile typically involves the Friedel-Crafts acylation reaction. In this process, an aromatic substrate reacts with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring . The reaction conditions often include:

    Temperature: Typically conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl) is commonly used.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Propylthio)acetyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine (Br) or chlorinating agents like sulfuryl chloride (SOCl) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-(Propylthio)acetyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Propylthio)acetyl)benzonitrile involves its interaction with specific molecular targets. The propylthioacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nitrile group can form hydrogen bonds and interact with nucleophiles, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs of 4-(2-(Propylthio)acetyl)benzonitrile, highlighting structural variations, synthesis routes, and applications:

Compound Name Substituent Key Properties/Applications Evidence Source
4-(2-Phenylthiazol-4-yl)benzonitrile 2-Phenylthiazole ring attached via acetyl linkage Synthesized via condensation of thiobenzamide and 4-(2-bromoacetyl)benzonitrile; evaluated as a Sortase A inhibitor . [1]
4-[2-(3-Methoxyphenyl)acetyl]benzonitrile 3-Methoxyphenylacetyl group Intermediate for pharmaceuticals; MSDS indicates high purity (95+%) and safety protocols . [8]
4-[2-(4-Dimethylamino)ethenyl]benzonitrile 4-Dimethylamino-ethenyl group Cytotoxic activity against breast cancer cell lines (T47D, MDA-MB-231), comparable to etoposide . [3]
(Z)-4-(2-(3-Benzylbenzo[d]thiazol-2-ylidene)acetyl)benzonitrile Benzothiazole-ylidene moiety Solid-state emissive material with tunable aggregation-induced emission (AIE) properties . [4]
4-(2-(4-(Methylthio)phenyl)-1-(triethylgermyl)propan-2-yl)benzonitrile Methylthiophenyl and triethylgermyl groups Synthesized via iridium-catalyzed reactions; potential in organometallic chemistry . [7]
2-(4-(4-Cyanostyryl)styryl)benzonitrile Dual styryl-cyanostyryl groups Fluorescent brightener (C.I.199-2) used in textiles and OLEDs . [10]
4-(2-Cyanoethyl)benzonitrile Cyanoethyl chain High thermal stability; intermediate for polymer synthesis . [16]

Biological Activity

4-(2-(Propylthio)acetyl)benzonitrile is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C12H13NOS
  • Molecular Weight : 219.30 g/mol

Anticancer Activity

Research indicates that compounds similar to 4-(2-(Propylthio)acetyl)benzonitrile exhibit significant anticancer properties. A study focused on thiazole derivatives highlighted the structure-activity relationship (SAR), revealing that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. For instance, a compound with a similar thiazole moiety showed IC50 values lower than established drugs like doxorubicin in Jurkat and A-431 cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 Value (µM)Reference
Compound 1Jurkat<10
Compound 2A-431<15
4-(2-(Propylthio)acetyl)benzonitrileTBDTBDTBD

Antimicrobial Activity

The antimicrobial activity of compounds featuring similar thiazole structures has also been documented. A study reported significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria StrainMIC (µg/mL)Reference
Compound AE. coli50
Compound BS. aureus70
Compound CPseudomonas aeruginosa60

Enzyme Inhibition

Inhibitory activity against acetylcholinesterase (AChE), a key enzyme in neurotransmission, has been observed in compounds with structural similarities to 4-(2-(Propylthio)acetyl)benzonitrile. A recent study demonstrated that certain thiazole-coupled compounds displayed potent AChE inhibition, with IC50 values around 2.7 µM, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Thiazole Derivatives and Cancer Treatment

A recent investigation into thiazole-integrated compounds revealed that specific substitutions on the thiazole ring significantly enhanced anticancer efficacy. The study utilized various cancer cell lines to evaluate the cytotoxic potential of these derivatives, leading to the identification of lead compounds for further development.

Case Study 2: Antimicrobial Efficacy in Clinical Settings

Another study assessed the antimicrobial properties of thiazole derivatives in clinical isolates of resistant bacterial strains. The findings indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

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